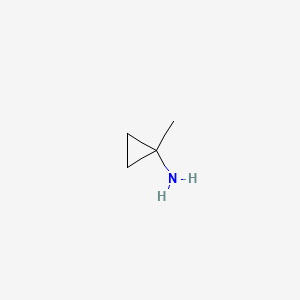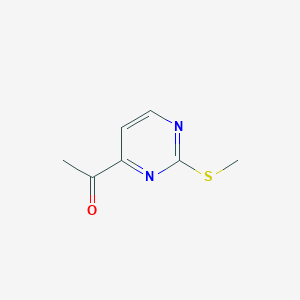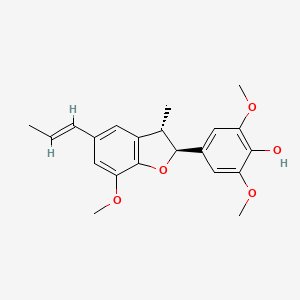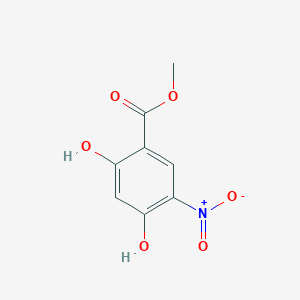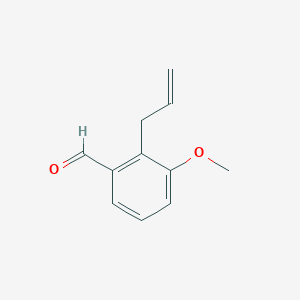
2-Allyl-3-methoxybenzaldehyde
Übersicht
Beschreibung
2-Allyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 . It is a member of the benzaldehyde family and possesses a methoxy group at the 3 position and an allyl group at the 2 position on the aromatic ring .
Molecular Structure Analysis
The molecular structure of 2-Allyl-3-methoxybenzaldehyde consists of an aromatic benzene ring substituted with a methoxy group (-OCH3) at the 3 position and an allyl group (-CH2-CH=CH2) at the 2 position . The average mass of the molecule is 176.212 Da .Physical And Chemical Properties Analysis
2-Allyl-3-methoxybenzaldehyde has a molecular weight of 176.21 . The predicted boiling point is 269.6±25.0 °C and the predicted density is 1.039±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Bioactive Zinc Detection and Cancer Cell Imaging
A study by Patil et al. (2018) focused on the synthesis of an optically active compound using 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This compound, known as receptor 3, demonstrated a highly selective response for Zn2+ ions. It exhibited significant enhancement in fluorescence intensity upon the addition of Zn2+ due to the chelation-enhanced fluorescence (CHEF) effect. With minimal toxicity, receptor 3 was successfully employed for monitoring Zn2+ ions in live A549 cancer cells, indicating its potential application in bioactive zinc detection and cancer cell imaging (Patil et al., 2018).
Synthesis of Dioxidomolybdenum(VI) Complexes
Takjoo et al. (2016) synthesized a new dibasic NNO ligand, H2L (allyl N′-2-hydroxy-3-methoxybenzylidenecarbamohydrazonothioate), through the condensation of 2-hydroxy-3-methoxybenzaldehyde. This process led to the creation of four dioxidomolybdenum(VI) complexes. The study provided insights into their synthesis, spectral properties, and theoretical investigations, suggesting applications in the field of coordination chemistry (Takjoo et al., 2016).
Anticancer Activity
A research by Sayekti et al. (2021) involved the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene. This compound exhibited cytotoxic activity against HeLa and T47D cells, with IC50 values indicating its potential as an anticancer agent. The study underscores the significance of 2-Allyl-3-methoxybenzaldehyde derivatives in developing new therapeutic agents (Sayekti et al., 2021).
Fluorescence 'Turn-On' Probe for Zn (II) Detection
In another study by Patil et al. (2022), a Schiff base ligand was synthesized by condensing 5-allyl-2-hydroxy-3-methoxybenzaldehyde with furan-2-carbohydrazide. This creation, named FHE, demonstrated a fluorescence 'turn-on' property for nanomolar detection of Zn (II) in living cells and environmental samples, highlighting its application in biochemical sensing (Patil et al., 2022).
Encapsulation in Zeolite Y for Oxidation Catalysis
A study by Ghorbanloo and Alamooti (2017) involved the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-hydrazinobenzothiazole, leading to the formation of a molybdenum(VI) complex. This complex, when encapsulated in zeolite Y, served as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its potential in catalysis and material science (Ghorbanloo & Alamooti, 2017).
Eigenschaften
IUPAC Name |
3-methoxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOUDZFBMYRNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457194 | |
| Record name | 2-allyl-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-methoxybenzaldehyde | |
CAS RN |
94956-98-6 | |
| Record name | 2-allyl-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
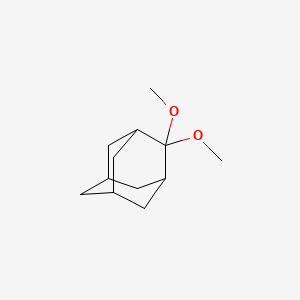

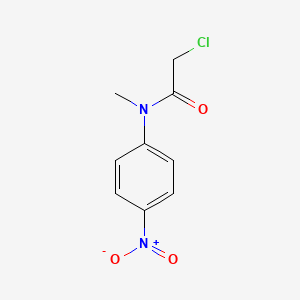
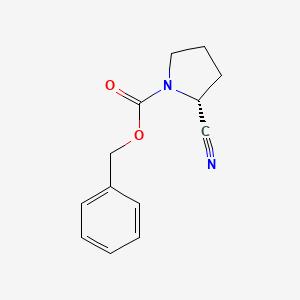
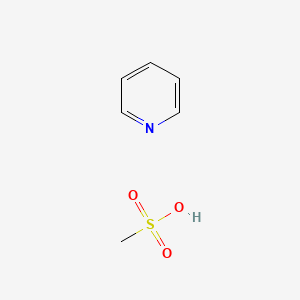
![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)
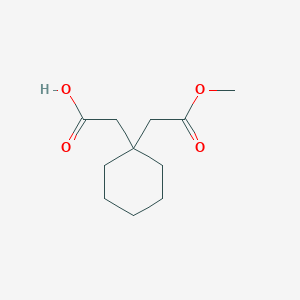
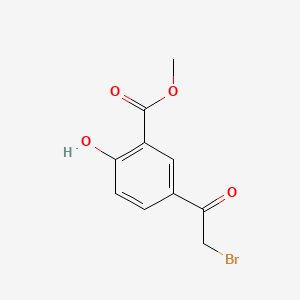
![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)
